3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide
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Overview
Description
3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a furan ring, a benzene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
- Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine
Uniqueness
3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the sulfonamide group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H12ClNO3S |
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Molecular Weight |
285.75 g/mol |
IUPAC Name |
3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-9-11(13)5-2-6-12(9)18(15,16)14-8-10-4-3-7-17-10/h2-7,14H,8H2,1H3 |
InChI Key |
UNIQGKGTIRCALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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